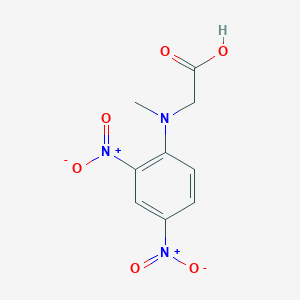
DNP-sarcosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DNP-sarcosine can be synthesized through the reaction of sarcosine with 2,4-dinitrofluorobenzene. The reaction typically involves the following steps:
- Dissolve sarcosine in an aqueous solution.
- Add 2,4-dinitrofluorobenzene to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: DNP-sarcosine undergoes various chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products:
Reduction: The reduction of this compound can yield N-(2,4-diaminophenyl)-N-methylglycine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DNP-sarcosine has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: this compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a biomarker for certain diseases, such as prostate cancer.
Industry: It is used in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of DNP-sarcosine involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of glycine transporters, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. This modulation can influence various cellular pathways, including those related to oxidative stress and neuroinflammation.
Vergleich Mit ähnlichen Verbindungen
Sarcosine: A naturally occurring amino acid with similar structural features but lacking the dinitrophenyl group.
N-methylglycine: Another derivative of glycine with similar properties but different functional groups.
Uniqueness: DNP-sarcosine is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and potential applications in analytical chemistry and biomedical research. Its ability to interact with glycine transporters and NMDA receptors sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
3129-54-2 |
|---|---|
Molekularformel |
C14H14N2OS |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |
InChI-Schlüssel |
QZSMRTKLSHKPEV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















